Kilogram-Scale Chiral Diazepane Manufacturing Route Validated for K-115 (Ripasudil) Production Using Boc/Methyl Ester Intermediate
1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate (and its closely related des-methyl-ester analog) is the sole 1,4-diazepane scaffold for which a practical, multi-kilogram synthetic route has been published and validated for producing the Rho-kinase inhibitor K-115 (Ripasudil), an approved antiglaucoma drug with an IC50 of 31 nM against ROCK . The synthesis employs intramolecular Fukuyama–Mitsunobu cyclization of an N-nosyl diamino alcohol derived from commercially available chiral 2-aminopropan-1-ol, establishing the diazepane ring in a stereoselective manner compatible with the Boc/methyl ester protecting group strategy . By contrast, the corresponding 1-benzyl 3-methyl 1,4-diazepane-1,3-dicarboxylate (MW 292.33) has not been reported in any validated kilogram-scale pharmaceutical manufacturing route, and its Cbz protecting group requires hydrogenolysis conditions that are less atom-economical and more hazardous at scale . The specific Boc/methyl ester orthogonal arrangement in the target compound uniquely enables sequential acid-mediated Boc deprotection followed by ester hydrolysis or amidation, a sequence not achievable with the benzyl analog without compromising overall yield.
| Evidence Dimension | Validated kilogram-scale synthetic route availability and pharmaceutical intermediate status |
|---|---|
| Target Compound Data | Published multikilogram synthesis route for key intermediate of K-115 (Ripasudil); IC50 of final drug = 31 nM against ROCK |
| Comparator Or Baseline | 1-Benzyl 3-methyl 1,4-diazepane-1,3-dicarboxylate (MW 292.33): No published kilogram-scale route; no direct link to approved pharmaceutical intermediate |
| Quantified Difference | Target is embedded in a published, validated manufacturing route for an approved drug; comparator lacks any documented kilogram-scale pharmaceutical synthesis pathway |
| Conditions | Multikilogram production setting (Kowa Co. Ltd. / Tokyo New Drug Research Laboratories); Fukuyama–Mitsunobu cyclization methodology |
Why This Matters
For procurement decisions in pharmaceutical R&D and CRO settings, the existence of a published kilogram-scale route provides immediate process transferability and regulatory familiarity that is absent for untested analogs, reducing route-scouting investment and accelerating development timelines.
